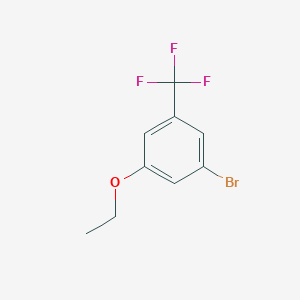

1-Bromo-3-(trifluoromethyl)-5-ethoxybenzene

Description

Molecular Identity and Classification

1-Bromo-3-(trifluoromethyl)-5-ethoxybenzene possesses the molecular formula C₉H₈BrF₃O and exhibits a molecular weight of 269.06 grams per mole. The compound's International Union of Pure and Applied Chemistry name follows systematic nomenclature conventions, identifying it as 1-bromo-3-ethoxy-5-(trifluoromethyl)benzene. The structural architecture consists of a benzene ring bearing three distinct substituents positioned in a specific regiochemical arrangement that maximizes synthetic versatility while maintaining molecular stability.

The compound's International Chemical Identifier string, represented as InChI=1S/C9H8BrF3O/c1-2-14-8-4-6(9(11,12)13)3-7(10)5-8/h3-5H,2H2,1H3, provides a standardized digital representation of its molecular structure. This identifier encodes the precise connectivity pattern, revealing the meta-substitution pattern around the aromatic ring. The corresponding InChI Key BAINXAOCTMGPBZ-UHFFFAOYSA-N serves as a unique molecular fingerprint for database searches and computational applications.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₈BrF₃O | |

| Molecular Weight | 269.06 g/mol | |

| Chemical Abstracts Service Number | 1310416-62-6 | |

| MDL Number | MFCD19105348 | |

| Physical Form | Liquid | |

| Purity Specification | 97% |

The compound belongs to multiple overlapping chemical classifications, positioning it as a halogenated aromatic hydrocarbon, an organofluorine compound, and an ethyl ether derivative simultaneously. This multi-functional nature distinguishes it from simpler halogenated aromatics and places it within the specialized category of polyfunctional building blocks that have gained prominence in contemporary synthetic chemistry. The presence of the trifluoromethyl group specifically classifies it among the growing family of trifluoromethylated aromatics, which have demonstrated exceptional utility in pharmaceutical and agrochemical applications.

Historical Context in Organofluorine Chemistry

The development of compounds like this compound represents the culmination of over a century of progress in organofluorine chemistry, a field that began before elemental fluorine itself was successfully isolated. Alexander Borodin's pioneering work in 1862, which achieved the first nucleophilic replacement of a halogen atom by fluoride, established the foundational principles that would eventually enable the synthesis of complex polyfunctional fluorinated aromatics. The historical progression from simple fluorinated compounds to sophisticated multifunctional structures like this compound illustrates the maturation of synthetic methodologies and the expanding appreciation for fluorine's unique properties in molecular design.

The incorporation of trifluoromethyl groups into aromatic systems gained particular momentum following Swarts' observation in 1898 that benzotrichloride could be converted to benzotrifluoride through treatment with antimony trifluoride. This early demonstration of halogen exchange methodology laid the groundwork for modern approaches to trifluoromethylation that enable the preparation of compounds bearing multiple functional groups alongside the trifluoromethyl moiety. The development progressed through the 1930s when conversion of aromatic trichloromethyl groups to trifluoromethyl groups using hydrogen fluoride was achieved, providing a more practical synthetic route.

Industrial organofluorine chemistry experienced dramatic expansion during World War II, driven by strategic applications that demonstrated the exceptional properties of fluorinated compounds. This period marked the transition from academic curiosity to practical utility, establishing organofluorine chemistry as an essential component of modern materials science and pharmaceutical development. The recognition that fluorine incorporation could profoundly alter molecular properties while maintaining structural integrity provided the conceptual foundation for developing complex multifunctional compounds like this compound.

Contemporary synthetic methodologies have evolved to accommodate the preparation of increasingly sophisticated fluorinated building blocks, with trifluoromethyl N-acylhydrazones emerging as versatile intermediates for constructing trifluoromethylated nitrogen-containing compounds. The development of photoredox-catalyzed methods for introducing trifluoromethyl groups into complex molecular architectures represents the current frontier in this field, enabling the preparation of structurally diverse building blocks that would have been inaccessible through traditional approaches.

Significance in Halogenated Aromatic Compounds Research

This compound occupies a significant position within the broader research landscape of halogenated aromatic compounds, contributing to understanding of structure-property relationships in polyfunctional halogenated systems. Halogenated aromatic compounds constitute a diverse class of organic chemicals that includes polychlorinated biphenyls, polybrominated biphenyls, naphthalenes, benzenes, and diphenyl ethers, many of which have demonstrated both beneficial applications and environmental persistence concerns. The strategic incorporation of multiple halogen-containing functional groups within a single aromatic framework, as exemplified by this compound, represents an evolution toward more sophisticated molecular designs that balance synthetic utility with enhanced selectivity.

Research into halogenated aromatic compounds has revealed fundamental principles governing their environmental behavior, biological interactions, and synthetic applications. The discovery of novel halogenated polycyclic aromatic hydrocarbons in urban air samples has highlighted the importance of understanding how structural modifications influence atmospheric stability and photodegradation pathways. Although this compound differs significantly from these environmental contaminants, the principles governing halogenated aromatic behavior provide valuable insights into its potential reactivity patterns and stability characteristics.

The compound's structural features position it as a valuable model system for investigating the interactions between different halogenated substituents on aromatic rings. The Environmental Protection Agency's OncoLogic system recognizes halogenated benzenes as a distinct chemical class with specific structure-activity relationships, emphasizing the importance of understanding how multiple halogenated substituents influence molecular properties. The combination of bromine, fluorine atoms within a trifluoromethyl group, and an ethoxy substituent creates a unique electronic environment that differs substantially from simpler monohalogenated aromatics.

Contemporary research efforts have focused on developing more environmentally benign halogenated aromatics that maintain desired functional properties while minimizing persistence and bioaccumulation potential. The incorporation of multiple functional groups within compounds like this compound represents an approach toward achieving enhanced selectivity and reduced environmental impact through precise molecular design rather than relying on highly persistent halogenated compounds.

Position in the Chemical Space of Functionalized Benzene Derivatives

This compound represents a sophisticated example of functionalized benzene derivatives that combine multiple reactive centers within a single aromatic framework. The chemical space occupied by functionalized benzene derivatives encompasses an enormous diversity of structures, ranging from simple monosubstituted aromatics to complex polyfunctional systems bearing multiple distinct substituents. This compound's position within this chemical space is characterized by its integration of halogen, fluoroalkyl, and alkoxy functionalities in a carefully designed regiochemical arrangement.

The strategic positioning of the bromine atom, trifluoromethyl group, and ethoxy substituent in the 1,3,5-pattern creates a molecule with C₂ᵥ symmetry that maximizes the spatial separation between reactive centers. This arrangement minimizes steric interactions while providing multiple sites for selective chemical transformations. The meta-relationship between all three substituents ensures that electronic effects are distributed throughout the aromatic system without creating overly deactivated or activated positions that might compromise synthetic utility.

Within the broader context of trifluoromethyl aromatic building blocks, this compound represents part of an expanding library of structures designed to meet the growing demand for fluorinated intermediates in pharmaceutical and materials applications. Apollo Scientific's recent synthesis efforts have produced numerous related structures, including various bromo-trifluoromethyl combinations, demonstrating the systematic exploration of this chemical space to identify optimal building blocks for specific applications. The availability of compounds such as 5-bromo-2-(trifluoromethyl)nicotinic acid and 4-bromo-2,5-bis(trifluoromethyl)benzeneboronic acid illustrates the diversity of functionalized aromatics that can be accessed through modern synthetic methodologies.

| Compound Class | Representative Example | Key Features |

|---|---|---|

| Trifluoromethyl Aromatics | This compound | Multiple functional groups, meta-substitution |

| Bis(trifluoromethyl) Derivatives | 1-Bromo-3,5-bis(trifluoromethyl)benzene | Enhanced electron withdrawal, symmetrical |

| Heteroaromatic Analogues | 5-Bromo-2-(trifluoromethyl)nicotinic acid | Nitrogen heterocycle, carboxylic acid functionality |

The compound's position as a multifunctional building block reflects broader trends in synthetic chemistry toward developing modular components that can serve multiple synthetic purposes. The fluorination and fluoroalkylation methods used to prepare such compounds represent one of two fundamental strategies for organofluorine synthesis, with the building-block approach offering complementary access to complex fluorinated structures. The availability of diverse fluorinated building blocks has enabled researchers to explore previously inaccessible regions of chemical space, leading to discoveries of compounds with unprecedented properties and applications.

Contemporary pharmaceutical research has demonstrated that fluorine-containing drugs comprise approximately ten percent of all pharmaceuticals, with the largest family being aromatic fluorine-containing drugs representing 45.3 percent of all fluoro-pharmaceuticals. This statistical analysis underscores the importance of compounds like this compound as potential precursors to bioactive molecules, positioning them at the intersection of synthetic methodology development and pharmaceutical discovery efforts.

Properties

IUPAC Name |

1-bromo-3-ethoxy-5-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrF3O/c1-2-14-8-4-6(9(11,12)13)3-7(10)5-8/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAINXAOCTMGPBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material Selection and Halogenation

A common starting material is 1-bromo-3-fluoro-5-(trifluoromethyl)benzene or related halogenated trifluoromethylbenzene derivatives. These substrates are commercially available or can be prepared by electrophilic bromination of 3-(trifluoromethyl)phenol derivatives followed by halogen exchange reactions.

Formation of Organometallic Intermediates (Grignard or Lithium Reagents)

A key step involves the generation of an organometallic intermediate from the bromo-substituted trifluoromethylbenzene:

Grignard reagent formation: Treatment of 1-bromo-3-(trifluoromethyl)benzene with magnesium turnings in tetrahydrofuran (THF) in the presence of iodine initiates formation of the arylmagnesium bromide intermediate at elevated temperature (~45°C). This organometallic species is crucial for subsequent functionalization steps.

Lithium-halogen exchange: Alternatively, n-butyllithium (n-BuLi) can be used at low temperatures (-78°C) to generate the aryllithium intermediate from the bromo compound, which is highly reactive and allows for further substitution reactions.

Introduction of the Ethoxy Group

The ethoxy substituent at the 5-position can be introduced via nucleophilic aromatic substitution or by converting a suitable leaving group (e.g., halogen or triflate) into an ethoxy group:

Nucleophilic substitution: Reaction of a 5-halogenated intermediate with sodium ethoxide or potassium ethoxide in a polar aprotic solvent can install the ethoxy group.

Cross-coupling reactions: Palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig etherification) can be employed to couple an aryl halide with an ethoxy-containing nucleophile or precursor.

Representative Synthesis Example

Though direct literature for 1-Bromo-3-(trifluoromethyl)-5-ethoxybenzene is sparse, analogous procedures for related compounds provide a blueprint:

| Step | Reagents and Conditions | Description | Yield/Notes |

|---|---|---|---|

| 1 | 1-Bromo-3-fluoro-5-(trifluoromethyl)benzene, Mg, I2, THF, 45°C | Formation of Grignard reagent intermediate | Efficient initiation of Grignard formation |

| 2 | Trimethyl borate, -78°C, THF | Quenching Grignard reagent to form boronic acid intermediate | Isolated boronic acid intermediate with mp 167-168°C |

| 3 | Palladium catalyst (tetrakis(triphenylphosphine)palladium(0)), aqueous Na2CO3, THF, reflux | Suzuki cross-coupling with aryl boronic acid | Moderate yields (~57%) of coupled products |

| 4 | Sodium ethoxide or ethoxide source, appropriate solvent | Installation of ethoxy group via nucleophilic substitution or cross-coupling | Dependent on substrate reactivity |

This approach is adapted from procedures involving 3-fluoro-5-(trifluoromethyl)phenyl bromides and their derivatives, which share structural similarity with the target compound.

Detailed Research Findings and Data

Grignard Formation and Boronic Acid Intermediate Synthesis

- Magnesium turnings (0.021 mole) and iodine initiate the Grignard reagent formation from 3-fluoro-5-(trifluoromethyl)phenyl bromide in tetrahydrofuran (THF).

- The reaction is maintained at about 45°C to sustain gentle reflux.

- The Grignard reagent is then reacted with trimethyl borate at -78°C to yield the corresponding boronic acid after acidic workup.

- The isolated boronic acid has a melting point of 167-168°C, confirming purity and structure by NMR.

Cross-Coupling Reactions

- The boronic acid intermediate participates in palladium-catalyzed Suzuki coupling with aryl bromides under nitrogen atmosphere at 80°C for 24 hours.

- Tetrakis(triphenylphosphine)palladium(0) is used as the catalyst with aqueous sodium carbonate as the base.

- Workup involves extraction with ethyl acetate, drying, and purification by silica gel chromatography.

- Yields reported for analogous coupling products are in the range of 50-60%.

Alternative Lithiation and Electrophilic Quenching

- n-Butyllithium is added dropwise at -78°C to the bromo-substituted trifluoromethylbenzene to generate the aryllithium intermediate.

- This intermediate can be quenched with electrophiles such as trimethylchlorosilane or benzyl magnesium chloride to introduce various substituents.

- Subsequent workup and purification yield functionalized aromatic compounds with moderate yields (20-50% depending on conditions).

Summary Table of Key Preparation Steps

| Preparation Step | Reagents/Conditions | Purpose | Key Notes |

|---|---|---|---|

| Halogenation | Bromination agents (e.g., NBS) | Introduce bromine at position 1 | Selective bromination required |

| Grignard formation | Mg, I2, THF, 45°C | Generate arylmagnesium bromide | Initiated by iodine crystal |

| Boronic acid synthesis | Trimethyl borate, -78°C | Intermediate for cross-coupling | Low temperature critical |

| Suzuki coupling | Pd(PPh3)4, Na2CO3, THF, reflux | Couple boronic acid with aryl bromide | Moderate yields (~57%) |

| Ethoxy substitution | Sodium ethoxide or Pd-catalyzed etherification | Install ethoxy group at position 5 | Reaction conditions vary |

Chemical Reactions Analysis

1-Bromo-3-(trifluoromethyl)-5-ethoxybenzene can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products. For example, oxidation with potassium permanganate (KMnO4) can yield carboxylic acids, while reduction with lithium aluminum hydride (LiAlH4) can produce alcohols.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules. These reactions typically require palladium (Pd) catalysts and appropriate ligands.

Scientific Research Applications

1-Bromo-3-(trifluoromethyl)-5-ethoxybenzene has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structural features make it valuable in the development of new materials and compounds.

Biology: The compound can be used in the study of biological systems, particularly in the development of fluorinated analogs of biologically active molecules.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(trifluoromethyl)-5-ethoxybenzene depends on its specific application

Electrophilic Aromatic Substitution: The bromine atom and trifluoromethyl group can participate in electrophilic aromatic substitution reactions, influencing the reactivity and selectivity of the compound.

Hydrophobic Interactions: The trifluoromethyl group can enhance the hydrophobicity of the compound, affecting its interactions with biological membranes and proteins.

Electron-Withdrawing Effects: The trifluoromethyl group is a strong electron-withdrawing group, which can influence the electronic properties of the benzene ring and affect the compound’s reactivity.

Comparison with Similar Compounds

Table 1: Comparison of Substituents and Molecular Properties

Physicochemical Properties

- Reactivity : The ethoxy group in this compound donates electrons via resonance, slightly countering the electron-withdrawing effects of -CF₃. This balance enhances stability while maintaining bromine’s leaving-group ability, making it suitable for Suzuki or Ullmann couplings .

- Solubility: The ethoxy group improves solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to non-ether analogs like 1-bromo-3-(trifluoromethyl)benzene, which is less polar .

- Thermal Stability: Trifluoromethyl groups generally increase thermal stability.

Research Findings and Industrial Relevance

- Catalytic Cross-Coupling : Palladium-catalyzed reactions with 1-bromo-3-(trifluoromethyl)benzene yield high-value intermediates (e.g., Cinacalcet), achieving ~79% yields under optimized conditions . The ethoxy derivative’s performance in similar reactions warrants further study.

- Comparative Reactivity : The trifluoromethoxy group (-OCF₃) in 1-bromo-3-(trifluoromethoxy)benzene strongly deactivates the ring, reducing reactivity in coupling reactions compared to the ethoxy analog .

Biological Activity

1-Bromo-3-(trifluoromethyl)-5-ethoxybenzene is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, making them more effective in various biological applications. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C₉H₈BrF₃O

- Molecular Weight : 269.06 g/mol

The presence of bromine and trifluoromethyl groups contributes to its reactivity and interaction with biological macromolecules.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may interact with specific enzymes, acting as an inhibitor or modulator. This interaction can alter enzyme activity and subsequently affect metabolic pathways.

- Receptor Binding : It may bind to various receptors in the body, influencing signaling pathways that regulate cellular functions.

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties, which may extend to this compound.

Antimicrobial Activity

Recent investigations have highlighted the potential antimicrobial effects of this compound. In vitro studies have shown that compounds with similar structural motifs can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

These findings indicate that further exploration into its antimicrobial properties could be beneficial for developing new therapeutic agents.

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines have demonstrated that this compound exhibits selective toxicity towards certain tumor cells while sparing normal cells. For instance, it has been shown to inhibit the proliferation of breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 15 |

| MDA-MB-231 (triple-negative breast cancer) | 12 |

This selectivity suggests that the compound may be a candidate for further development in cancer therapy.

Case Studies

Several case studies have underscored the significance of fluorinated compounds in drug discovery. For example, a study involving a series of trifluoromethyl-containing benzene derivatives revealed enhanced potency against multidrug-resistant strains of bacteria, highlighting the potential role of such compounds in addressing antibiotic resistance.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-bromo-3-(trifluoromethyl)-5-ethoxybenzene, and how can low yields be addressed?

- Methodological Answer : The compound can be synthesized via diazotization and bromination of an aniline precursor. For example, using 3-methoxy-5-(trifluoromethyl)aniline with NaNO₂, H₂SO₄, and CuBr in acetic acid at 0–20°C yields 48% product . Key factors include:

- Temperature control : Maintain 0°C during diazotization to avoid side reactions.

- Reagent order : Add NaNO₂ gradually to prevent excessive exothermicity.

- Catalyst selection : CuBr enhances bromination efficiency.

- Yield improvement : Purification via reduced-pressure distillation (82–83°C top temperature) can isolate high-purity product .

Q. How is the molecular structure of this compound characterized?

- Methodological Answer : Combine spectroscopic and computational tools:

- NMR : ¹H NMR identifies ethoxy (-OCH₂CH₃) and aromatic proton splitting patterns. For analogous compounds, trifluoromethyl (-CF₃) groups show distinct ¹⁹F NMR shifts near -60 ppm .

- Mass spectrometry : Exact mass analysis (e.g., 271.955896 Da for brominated analogs) confirms molecular formula .

- InChI Key : Use identifiers like SROCIXQQXPOPAQ-UHFFFAOYSA-N (from related benzamide derivatives) for database cross-referencing .

Q. What are the stability considerations for storing this compound?

- Methodological Answer :

- Storage temperature : Store at 0–6°C to prevent decomposition, as recommended for brominated trifluoromethyl analogs .

- Moisture sensitivity : Use desiccants in sealed containers to avoid hydrolysis of the ethoxy group.

Advanced Research Questions

Q. How does the trifluoromethyl group influence regioselectivity in electrophilic substitution reactions?

- Methodological Answer : The -CF₃ group is a strong meta-directing, electron-withdrawing substituent. In this compound:

- Steric effects : The bulky -CF₃ and -Br groups hinder substitution at adjacent positions.

- Electronic effects : Computational modeling (e.g., DFT) can predict reactivity by analyzing LUMO distribution. Experimental validation via nitration or sulfonation shows preferential substitution at the para position to -CF₃ .

Q. What catalytic systems are effective for cross-coupling reactions involving this compound?

- Methodological Answer : Palladium-based catalysts enable Suzuki-Miyaura or Buchwald-Hartwig couplings. For example:

- Conditions : Use PdCl₂(PPh₃)₂, CuI, and K₂CO₃ in DMF at 80°C .

- Substrate scope : Coupling with heteroarenes (e.g., nitro-substituted pyrroles) requires electron-deficient aryl bromides for efficient reactivity.

Q. How can contradictory data in synthetic protocols be resolved?

- Methodological Answer :

- Reproducibility checks : Validate reaction parameters (e.g., solvent purity, inert atmosphere).

- Byproduct analysis : Use GC-MS or HPLC to identify impurities from competing pathways (e.g., deethoxybromination).

- Literature cross-validation : Compare with analogous compounds, such as 1-bromo-3-chloro-5-(trifluoromethyl)benzene, where Grignard reagent quality critically affects yields .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.